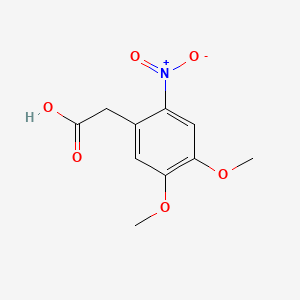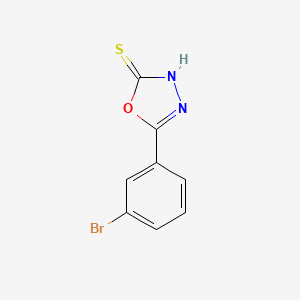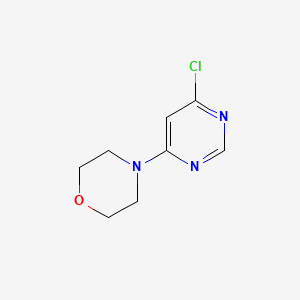
2-Fluoro-4-isothiocyanato-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex, as seen in the preparation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which was achieved with a high yield of 90% by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid . Similarly, the synthesis of 4-[18F]fluorobromo- and [18F]fluoroiodobenzene was accomplished through a one-step nucleophilic exchange, indicating that halogenated aromatic compounds can be used as precursors for further functionalization .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, highlighting the role of weak intermolecular interactions in the crystal packing of such compounds . This suggests that "2-Fluoro-4-isothiocyanato-1-methylbenzene" may also exhibit unique structural features due to the presence of fluorine and the isothiocyanato group.
Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions. For example, fluoro-2,4-dinitrobenzene reacts with amino acids and peptides under mild alkaline conditions, which is used for the quantitative assay of N-terminal amino acids . Additionally, 1-fluoro-2,4-dinitrobenzene forms N-2,4-dinitrophenyl derivatives with NH-heteroaromatic compounds and can form stable charge-transfer complexes with some indoles . These reactions demonstrate the reactivity of fluorinated aromatic compounds with nucleophiles and their potential for forming complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. The IR spectrum of the fluoronium isomer of protonated fluorobenzene shows a structured spectrum of an isolated protonated aromatic molecule in the gas phase, with the strongest transition assigned to the F-H stretch . The dissociation energy of this complex is calculated to be approximately 54 kJ/mol, indicating a relatively weak bond strength . This information can be used to infer the potential stability and bond strengths in "2-Fluoro-4-isothiocyanato-1-methylbenzene."
Aplicaciones Científicas De Investigación
Organic Synthesis
- Synthesis of Fluoro-Substituted Benzenes : Research by Perlow et al. (2007) discusses the practical syntheses of fluoro-substituted benzylamines, demonstrating the versatility of fluoro-substituted benzenes in organic synthesis (Perlow et al., 2007).
Molecular Dynamics Simulations
- Corrosion Inhibition Studies : Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using molecular dynamics simulations. This study highlights the role of fluoro-substituted compounds in understanding corrosion processes (Kaya et al., 2016).
Reaction Mechanisms
Reactions with Amino Acids : Rapp (1963) explored the reaction of 1-fluoro-2,4 dinitrobenzene with amino acids, which could provide insights into the reactivity of similar fluoro-substituted compounds like 2-Fluoro-4-isothiocyanato-1-methylbenzene in biochemical contexts (Rapp, 1963).
Photophysics and Isomerization Studies : Al-ani (1973) studied the photolysis of various fluoro-trifluoromethylbenzenes, which can provide insights into the photochemical behavior of fluoro-substituted benzenes (Al-ani, 1973).
Molecular Rearrangements : Burchfield (1958) investigated the reaction of 1-fluoro-2,4-dinitrobenzene with cysteine, shedding light on the molecular rearrangements that might occur in similar fluoro-substituted compounds (Burchfield, 1958).
Other Applications
Enzyme Binding to Polymers : Manecke et al. (2007) explored how polymers carrying isothiocyanate groups can be used for binding enzymes, relevant to 2-Fluoro-4-isothiocyanato-1-methylbenzene given its isothiocyanate group (Manecke et al., 2007).
Vaporization Studies : Verevkin et al. (2014) measured vapor pressures of various fluoro- and chloro-substituted methylbenzenes, which can provide insights into the physical properties of compounds like 2-Fluoro-4-isothiocyanato-1-methylbenzene (Verevkin et al., 2014).
Propiedades
IUPAC Name |
2-fluoro-4-isothiocyanato-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXMSAUWJPXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299299 |
Source


|
| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-isothiocyanato-1-methylbenzene | |
CAS RN |
116401-53-7 |
Source


|
| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)



![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)


